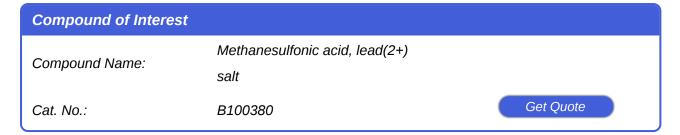


An In-depth Technical Guide to Lead(II)

Methanesulfonate (CAS: 17570-76-2)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) methanesulfonate, with the CAS number 17570-76-2, is a lead salt of methanesulfonic acid. It is most commonly available as a colorless to slightly yellowish aqueous solution.[1] This compound is of significant interest in various fields, particularly in electrochemistry, due to its high solubility in aqueous solutions and the electrochemical stability of the methanesulfonate anion.[2] This guide provides a comprehensive overview of the core properties, synthesis, and key applications of Lead(II) methanesulfonate, with a focus on data and experimental protocols relevant to scientific and research applications.

Physicochemical Properties

Lead(II) methanesulfonate is characterized by its high solubility in water, a property that distinguishes it from many other lead salts.[2] Quantitative physicochemical data for this compound are summarized in the tables below. It is important to note that the melting and boiling points are generally not reported, as the compound is typically handled in solution and may decompose at elevated temperatures.[1][3][4]

Table 1: General and Physical Properties



Property	Value	Source(s)	
Molecular Formula	C ₂ H ₆ O ₆ PbS ₂	[5]	
Molecular Weight	397.40 g/mol	[5]	
Appearance	Colorless to slightly yellowish liquid (as aqueous solution)	[1]	
Density	1.7 g/mL at 25 °C (for a 50 wt. % aqueous solution)	[3][6]	
Refractive Index	n20/D 1.423 (for a 50 wt. % aqueous solution)	[3][6]	

Table 2: Solubility Data

Solvent	Solubility	Source(s)	
Water	>200,000 mg/L. The methanesulfonate salt of lead (II) is soluble in water to an extent of 500 g/L as Pb.	[7]	
Organic Solvents	Data not readily available.		

Table 3: Stability and Reactivity



Parameter	Information	Source(s)	
Thermal Stability	Stable under normal conditions of use and storage. Information on the specific decomposition temperature is not readily available, but methanesulfonates are generally stable up to about 400 °C.	[1][8]	
Incompatible Materials	Strong oxidizing agents.	[1]	
Hazardous Decomposition Products	Under fire conditions, may produce hazardous vapors.		

Experimental Protocols Synthesis of Lead(II) Methanesulfonate Monohydrate

A common method for the synthesis of Lead(II) methanesulfonate involves the reaction of lead carbonate with methanesulfonic acid.[8]

Reaction:

$$PbCO_3 + 2CH_3SO_3H \rightarrow Pb(CH_3SO_3)_2 + H_2O + CO_2$$

Materials:

- Lead(II) carbonate (PbCO₃)
- Methanesulfonic acid (CH3SO3H), aqueous solution
- Deionized water
- Stirring apparatus
- Filtration apparatus



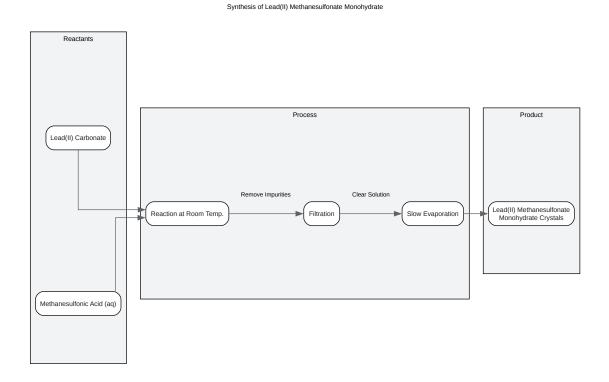
• Evaporation apparatus (e.g., rotary evaporator or controlled temperature oven)

Procedure:

- An aqueous solution of methanesulfonic acid is prepared to the desired molarity.
- Equimolar lead carbonate is slowly added to the stirred methanesulfonic acid solution at room temperature. Effervescence (release of CO₂) will be observed.
- The mixture is stirred until the reaction is complete, indicated by the cessation of gas evolution and the dissolution of the lead carbonate.
- The resulting solution is filtered to remove any unreacted starting material or impurities.
- Colorless, platelet-like crystals of lead methanesulfonate monohydrate can be obtained by the slow evaporation of the solvent at room temperature.[8]

Diagram 1: Synthesis Workflow





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Caption: Workflow for the synthesis of Lead(II) methanesulfonate monohydrate.

Electrodeposition of Lead Coatings

Lead(II) methanesulfonate is a key component in electrolytes for the electrodeposition of lead and lead-tin alloys, offering a less hazardous alternative to traditional fluoroborate-based baths. [9][10]

Typical Bath Composition and Operating Parameters:



Component	Concentration/Para meter	Purpose	Source(s)
Lead(II) Methanesulfonate	0.1 - 1.5 M	Source of lead ions	[9]
Methanesulfonic Acid	0 - 2.4 M	Increases conductivity and prevents hydrolysis of lead salts	[9]
Additives (e.g., organic surfactants)	Varies	Improves surface morphology and deposit quality	[9]
Current Density	20 - 80 mA/cm ²	Influences deposition rate and coating characteristics	[9]
Temperature	Room Temperature	Operating condition	[11]

Experimental Setup:

- Electrolytic Cell: A standard three-electrode cell can be used.
- Working Electrode: The substrate to be plated (e.g., copper).
- Counter Electrode: A lead sheet.
- Reference Electrode: (Optional, for precise potential control) e.g., Ag/AgCl.
- Power Supply: A galvanostat/potentiostat to control the current or potential.

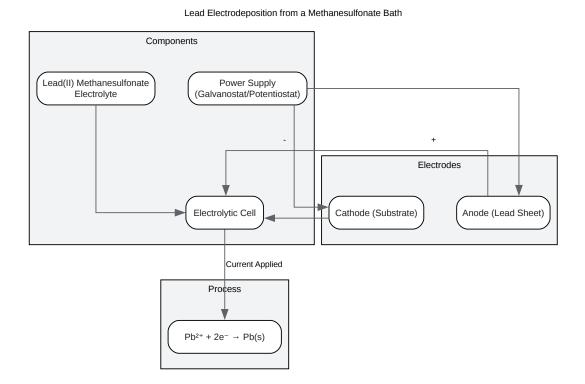
Procedure:

- Prepare the electroplating bath by dissolving the components in deionized water.
- Immerse the cleaned and pre-treated working, counter, and reference electrodes in the electrolyte.



- Apply the desired current density or potential to initiate the deposition of lead onto the working electrode.
- The duration of the electroplating will determine the thickness of the coating.
- After plating, the coated substrate is removed, rinsed with deionized water, and dried.

Diagram 2: Electrodeposition Setup



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Caption: Schematic of an experimental setup for lead electrodeposition.

Analytical Determination of Lead Concentration

The concentration of lead in a methanesulfonate bath can be monitored using standard analytical techniques for heavy metal analysis. Atomic absorption spectroscopy (AAS) is a



commonly used method.[12]

General Procedure using Flame AAS:

- Calibration Standards: Prepare a series of standard solutions with known concentrations of lead in a matrix that mimics the electroplating bath (e.g., containing methanesulfonic acid).
- Sample Preparation: Accurately dilute a sample of the electroplating bath with deionized water to bring the lead concentration within the linear range of the instrument.
- Instrumentation: Set up the atomic absorption spectrometer with a lead hollow cathode lamp and optimize the instrument parameters (e.g., wavelength, slit width, fuel and oxidant flow rates).
- Measurement: Aspirate the blank, standard solutions, and the prepared sample into the flame and record the absorbance readings.
- Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of lead in the diluted sample from the calibration curve and calculate the concentration in the original bath.

Spectroscopic Data

Detailed experimental FT-IR and NMR spectra specifically for Lead(II) methanesulfonate are not readily available in the reviewed literature. However, the expected characteristic vibrational bands for the methanesulfonate anion in an FT-IR spectrum would include:

- S=O stretching: Asymmetric and symmetric stretching vibrations of the SO₃ group.[13]
- C-S stretching: Vibration of the carbon-sulfur bond.[13]
- SO₃ bending and rocking: Deformational vibrations of the SO₃ group.[13]

For NMR spectroscopy, due to the presence of the diamagnetic Pb²⁺ ion, obtaining a proton or carbon-13 NMR spectrum of the methanesulfonate anion is theoretically possible. The proton NMR would show a singlet for the methyl protons, and the carbon-13 NMR would show a single resonance for the methyl carbon. The chemical shifts would be influenced by the solvent and the presence of the lead cation.



Applications in Research and Development

Beyond its primary use in electroplating, Lead(II) methanesulfonate serves as a precursor in the synthesis of other lead-containing compounds and as a catalyst in certain chemical reactions.[1] Its high solubility and the non-coordinating nature of the methanesulfonate anion make it a useful source of lead ions in solution for various research applications. It is also a key component in the electrolyte for soluble lead-acid flow batteries.[1]

Safety Information

Lead(II) methanesulfonate is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes severe skin burns and eye damage, is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects. Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

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